molecular formula C25H33N3O4 B1675444 Lunarine CAS No. 24185-51-1

Lunarine

Cat. No.: B1675444
CAS No.: 24185-51-1
M. Wt: 437.5 g/mol
InChI Key: LGWGCZIATGUBNB-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione involves multiple steps, including the formation of the benzofuro and triazacycloeicosine rings. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods often involve chemical vapor deposition and atomic layer deposition techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazacycloeicosine ring.

Common reagents used in these reactions include palladium catalysts for hydrogenation and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione include:

  • Clofedanol
  • Cefamandole nafate
  • Alatrofloxacin

These compounds share structural similarities but differ in their specific functional groups and bioactive properties. The uniqueness of 17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione lies in its complex ring structure and specific bioactive effects .

Properties

IUPAC Name

(2Z,16Z)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5-,11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWJEBPTHXRHQF-CXHWBCNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)/C=C\C23CCC(=O)CC2OC4=C3C=C(C=C4)/C=C\C(=O)NCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24185-51-1
Record name Lunarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024185511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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